![molecular formula C15H16N2OS B4971063 N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4971063.png)
N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide, also known as BTCP, is a chemical compound that has been extensively studied for its potential use in research and medicine. BTCP is a bicyclic amide that contains both a benzothiazole and a heptane ring in its structure. This compound has shown promising results in various scientific studies, making it a popular topic of research among scientists.
Mecanismo De Acción
The mechanism of action of N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain modulation. It has also been shown to have an effect on the dopamine and serotonin systems, which are involved in mood regulation.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. It has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro. Additionally, N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide has been shown to have an effect on the dopamine and serotonin systems, which are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide in lab experiments is its high potency and selectivity for specific receptors. This allows for precise targeting of specific pathways and receptors. However, one limitation of using N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide is its potential for toxicity and side effects. Careful dosing and monitoring is required to ensure the safety of experimental subjects.
Direcciones Futuras
There are many potential future directions for research on N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease. N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide has been shown to have a neuroprotective effect, which may be beneficial in preventing or slowing the progression of Alzheimer's disease. Additionally, N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide may have potential as an anti-depressant, as it has been shown to have an effect on the serotonin system. Further research is needed to fully understand the potential applications of N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide in medicine and scientific research.
Métodos De Síntesis
The synthesis of N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide involves the reaction of 2-aminothiophenol with 2-cyclohexen-1-one in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetamide to yield the final product, N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide. The synthesis of N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-14(11-8-9-5-6-10(11)7-9)17-15-16-12-3-1-2-4-13(12)19-15/h1-4,9-11H,5-8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJCAJSVGYJLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.